Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- Methyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
Uniqueness
Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate (CAS Number: 879940-38-2) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN3O4S2 with a molecular weight of 413.9 g/mol. The compound features several functional groups that contribute to its biological activity, including a chloro group, an ethylsulfanyl moiety, and a carboxylate functional group.
Property | Value |
---|---|
Molecular Formula | C16H16ClN3O4S2 |
Molecular Weight | 413.9 g/mol |
LogP | 3.3393 |
Polar Surface Area | 76.71 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
Anticancer Potential
Compounds containing pyrimidine and thiophene rings have been studied for their anticancer properties. A study demonstrated that derivatives of thiophene could inhibit cancer cell proliferation through apoptosis induction. This compound may exhibit similar mechanisms due to its structural composition.
The proposed mechanisms by which compounds similar to this compound exert their biological effects include:
- Inhibition of Enzymatic Activity : The presence of the chloro and carbonyl groups can interact with enzyme active sites, inhibiting their function.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication : Compounds with pyrimidine structures may disrupt DNA synthesis, affecting cell division.
Case Studies
- Antimicrobial Screening : A study screened various thiophene derivatives against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth.
- Anticancer Evaluation : Research involving pyrimidine-thiophene hybrids demonstrated significant cytotoxicity against several cancer cell lines, suggesting that Methyl 5-acetyl could potentially share these properties.
Properties
Molecular Formula |
C16H16ClN3O4S2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
methyl 5-acetyl-2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16ClN3O4S2/c1-5-25-16-18-6-9(17)11(19-16)13(22)20-14-10(15(23)24-4)7(2)12(26-14)8(3)21/h6H,5H2,1-4H3,(H,20,22) |
InChI Key |
ZPLOEQKXWGCJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC)Cl |
Origin of Product |
United States |
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